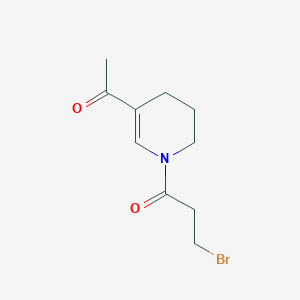![molecular formula C22H24F3N B14223074 N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline CAS No. 501078-10-0](/img/structure/B14223074.png)
N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenylcyclohexylidene group, a propyl chain, and a trifluoromethyl-substituted aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 4-phenylcyclohexanone with a suitable reagent to form the cyclohexylidene intermediate. This intermediate is then reacted with a propylating agent to introduce the propyl group. Finally, the trifluoromethyl-substituted aniline is introduced through a coupling reaction, often facilitated by a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenyl-3-(trifluoromethyl)aniline: Shares the trifluoromethyl-substituted aniline moiety but lacks the cyclohexylidene and propyl groups.
4-Phenylcyclohexanone: Contains the phenylcyclohexylidene structure but lacks the trifluoromethyl-substituted aniline moiety.
Uniqueness
N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline is unique due to its combination of structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both the cyclohexylidene and trifluoromethyl groups enhances its versatility in various applications .
Propriétés
Numéro CAS |
501078-10-0 |
|---|---|
Formule moléculaire |
C22H24F3N |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
N-[3-(4-phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C22H24F3N/c23-22(24,25)20-9-4-10-21(16-20)26-15-5-6-17-11-13-19(14-12-17)18-7-2-1-3-8-18/h1-4,6-10,16,19,26H,5,11-15H2 |
Clé InChI |
BNXVASAHLLSKAM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CCCNC2=CC=CC(=C2)C(F)(F)F)CCC1C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


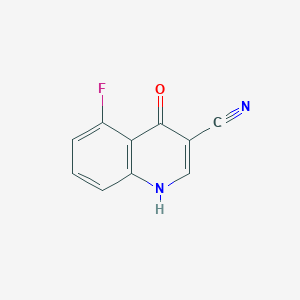
![2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223006.png)
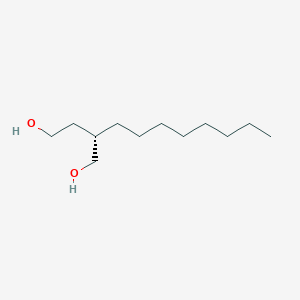
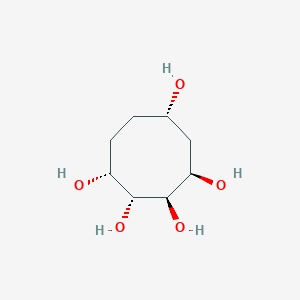
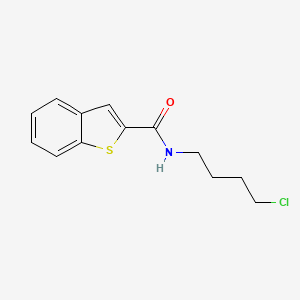
![1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]-](/img/structure/B14223042.png)
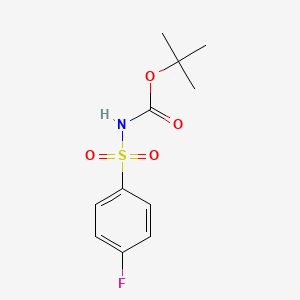
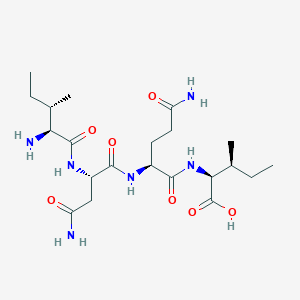
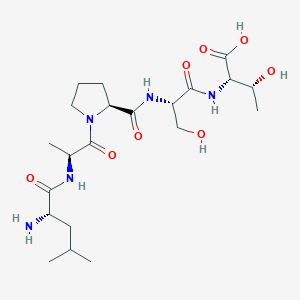

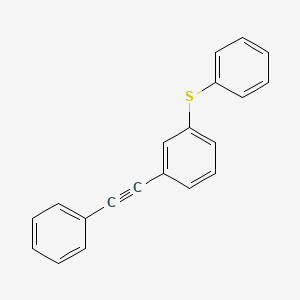
methanone](/img/structure/B14223063.png)
![4-(4-Fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B14223080.png)
